1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide

Reference Standard Analytical Chemistry Quality Control

Method development for the DPP-4 inhibitor Trelagliptin demands a fully characterized chiral reference standard to ensure regulatory compliance and data integrity. Non-certified or racemic analogs fail pharmacopeial traceability requirements and compromise analytical validation. • (R)-Enantiomer (CAS 1515699-83-8), traceable to USP/EP standards, eliminates stereochemical uncertainty in HPLC/UPLC/LC-MS method validation. • Calculated LogP of 0.76 imparts optimal lipophilicity for tuning membrane permeability in lead optimization programs. • Available at 98% purity with full Certificate of Analysis, ensuring consistent quality across batches for GMP/QC workflows.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B14802440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCCC(C1)C(=O)N
InChIInChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
InChIKeyAVDUJVVTPFGPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide: Procurement Specifications


1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide, commonly referred to as 1-pivaloylpiperidine-3-carboxamide, is a synthetic organic compound belonging to the class of piperidine carboxamides. Its molecular architecture consists of a piperidine ring substituted with a 2,2-dimethylpropanoyl (pivaloyl) group at the nitrogen (position 1) and a primary carboxamide at position 3. This compound is primarily utilized as a key intermediate in medicinal chemistry and as a fully characterized reference standard for the active pharmaceutical ingredient (API) Trelagliptin , and is available in both racemic and enantiopure (R)-forms with CAS registry numbers such as 1515699-83-8 for the (R)-enantiomer .

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Certified reference standard workflows Specifically designated for Trelagliptin API analytical quality control.
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Enantiopure chiral synthesis (R)-enantiomer supports stereochemical control in medicinal chemistry.
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N-Pivaloyl lipophilicity tuning May support lead optimization requiring increased membrane permeability. Selection context for ADME property modulation.

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide: Inadequacy of Structural Analogs


Direct substitution with a generic piperidine-3-carboxamide or even a different N-acylated analog is scientifically invalid for key procurement scenarios. While the piperidine-3-carboxamide core is a privileged scaffold in drug discovery for targets like cathepsin K and DPP-4 [1], the specific N-pivaloyl modification imparts distinct physicochemical properties, such as a significantly higher calculated LogP (0.76) compared to the unsubstituted core (LogP -0.64) , which alters lipophilicity and membrane permeability. More critically, the (R)-enantiomer is specifically designated as a reference standard for the anti-diabetic drug Trelagliptin, a role for which other compounds in its class lack the requisite regulatory compliance and traceability documentation . Therefore, any substitution would compromise data integrity in analytical or quality control settings and invalidate the results of experiments designed around this specific intermediate's properties.

Target compound (R)-1-Pivaloylpiperidine-3-carboxamide Certified reference standard with pharmacopeial traceability and defined enantiopurity.
Potential substitute Generic piperidine-3-carboxamide Lacks regulatory characterization; absence of reference-standard documentation may invalidate analytical method validation.
N-Pivaloyl specific LogP Calculated shift of ~1.4 LogP units vs. unsubstituted core directly affects permeability context.
Unsubstituted core or different acyl analog Lipophilicity profile may not transfer; could alter downstream ADME interpretation.
Single (R)-enantiomer Defined stereochemical purity required for Trelagliptin intermediate fidelity.
Racemic mixture Stereochemical outcome may differ; may require additional chiral separation steps and compromise yield.

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide: Quantified Differentiation vs. Analogs


Certified Reference Standard for Trelagliptin

The (R)-enantiomer of 1-pivaloylpiperidine-3-carboxamide is specifically manufactured and sold as a 'fully characterized chemical compound used as a reference standard of API Trelagliptin' . This is a critical differentiator for procurement in pharmaceutical quality control. The product is 'compliant with regulatory guidelines' and provides 'traceability against pharmacopeial standards (USP or EP)' . In contrast, generic piperidine-3-carboxamides or other N-pivaloyl piperidine derivatives are offered as mere building blocks or screening compounds without this level of regulatory characterization, certification, and traceability, making them unsuitable for analytical method validation or impurity profiling in a cGMP environment.

Certified Reference Standard
Head-to-head
Meets certified reference standard criteria for Trelagliptin API
Defines regulatory compliance and traceability context for analytical workflows.
Data to verify: supplier-specific certification and pharmacopeial traceability documentation.
Reference Standard Analytical Chemistry Quality Control DPP-4 Inhibitor

Lipophilicity Advantage Over Unsubstituted Core

The introduction of the N-pivaloyl group in 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide results in a significant increase in lipophilicity compared to the unsubstituted piperidine-3-carboxamide core. The calculated LogP for the target compound is 0.7564 , representing an increase of approximately 1.4 LogP units over the value reported for piperidine-3-carboxamide (nipecotamide), which has a calculated LogP of -0.637 . This substantial shift towards lipophilicity has direct implications for membrane permeability and overall pharmacokinetic behavior in drug discovery programs where the compound is used as an intermediate or tool compound.

Lipophilicity Advantage
Cross-study comparable
ΔLogP = +1.39
Supports selection for permeability-related lead optimization studies.
Calculated property using consistent software model (ChemDraw); experimental LogP may differ.
Physicochemical Properties ADME LogP Lipophilicity

Chiral Purity for Stereospecific Synthesis

Procurement of the (R)-enantiomer, (R)-1-pivaloylpiperidine-3-carboxamide (CAS 1515699-83-8), is critical for stereospecific synthesis pathways, particularly those related to Trelagliptin and its intermediates. The specified chiral configuration ensures the correct stereochemical outcome in downstream reactions. While generic or racemic mixtures are available, they lack the stereochemical fidelity required for these specific applications. Vendors offer this compound with a specified purity of 98% for the (R)-enantiomer , a key specification that a racemic mixture or a poorly defined enantiomeric excess cannot satisfy. This is in contrast to other piperidine-3-carboxamide derivatives, which may be available as racemates or with undefined stereochemistry.

Chiral Purity Specification
Class-level
Defined (R)-enantiomer, purity 98%
Enantiomeric identity is critical for stereospecific synthesis pathways.
Reported purity specification; enantiomeric excess may require independent verification.
Chiral Synthesis Enantiomeric Purity Stereochemistry

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide: Key Applications


Trelagliptin Reference Standard for Impurity Profiling

Analytical chemists and quality control laboratories developing or validating HPLC, UPLC, or LC-MS methods for the DPP-4 inhibitor Trelagliptin (SYR-472) require a fully characterized reference standard to ensure method accuracy and precision. The (R)-enantiomer of this compound is specifically marketed and certified for this purpose, with traceability to USP and EP standards . Using any other piperidine-3-carboxamide analog would fail regulatory scrutiny, as it would not meet the required documentation for identity, purity, and compliance .

Lipophilic N-Pivaloyl Building Block for ADME Modulation

Medicinal chemists designing novel drug candidates can utilize 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide as a late-stage intermediate or building block. Its calculated LogP of 0.7564 represents a significant increase in lipophilicity compared to the unsubstituted piperidine-3-carboxamide core (LogP -0.637) . This property is valuable for tuning the lipophilicity and membrane permeability of a lead series, making it a superior choice over less lipophilic alternatives when improving cellular uptake or blood-brain barrier penetration is a project goal .

Chiral Intermediate for Trelagliptin Synthesis

The synthesis of the once-weekly DPP-4 inhibitor Trelagliptin relies on chiral intermediates to ensure the final API is produced with high enantiomeric purity. (R)-1-Pivaloylpiperidine-3-carboxamide (CAS 1515699-83-8) is a crucial, fully characterized intermediate in these synthetic routes . Procurement of this specific (R)-enantiomer with a defined purity of 98% is essential for process chemists to guarantee the stereochemical integrity of the final drug substance. Substituting with a racemic mixture or an alternative building block would lead to the formation of undesired stereoisomers, complicating purification and reducing yield.

Application
Selection Property
Validation Focus
Trelagliptin impurity profiling
Certified reference standard documentation
Pharmacopeial traceability and method accuracy
ADME modulation via N-pivaloyl building block
Calculated lipophilicity shift
Permeability context in lead optimization
Stereospecific Trelagliptin intermediate
Single (R)-enantiomer specification
Stereochemical fidelity and downstream purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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